molecular formula C15H21NaO5 B1260914 Loxoprofen sodium dihydrate CAS No. 226721-96-6

Loxoprofen sodium dihydrate

Cat. No. B1260914
CAS RN: 226721-96-6
M. Wt: 304.31 g/mol
InChI Key: BAZQYVYVKYOAGO-UHFFFAOYSA-M
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Description

Loxoprofen sodium dihydrate is a non-selective inhibitor of COX-1 and COX-2 that exhibits properties typical of most non-steroidal anti-inflammatory drugs (NSAIDs), including anti-inflammatory, analgesic, and antinociceptive activities . It is a prodrug of a propionic acid derivative and is marketed as a racemic mixture .


Molecular Structure Analysis

The molecular formula of Loxoprofen sodium dihydrate is C15H21NaO5 . The IUPAC name is sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate;dihydrate . The molecular weight is 304.31 g/mol .


Chemical Reactions Analysis

Loxoprofen sodium dihydrate is inactive against recombinant human COX-1 and COX-2 in in vitro assays, whereas loxoprofen-SRS inhibited both . Kinetic behavior studies showed time-dependent inhibition for both isozymes .


Physical And Chemical Properties Analysis

Loxoprofen sodium dihydrate is a hydrate that is the dihydrate form of loxoprofen sodium . The parent acid, loxoprofen, is a prodrug that is rapidly converted into its active trans-alcohol metabolite following oral administration .

Scientific Research Applications

Nanosponge Formulation for Enhanced Bioavailability

Methods: Utilizing the emulsion solvent diffusion method, Loxoprofen nanosponges were prepared and formulated into a gel .

Results: The optimized nanosponge-loaded gel demonstrated a sustained drug release and improved drug permeation compared to a marketed gel (Loxonin® gel) .

Analytical Method Development for Quantitative Determination

Methods: A Mediterranea Sea C18 column with a specific mobile phase was used for chromatographic separation .

Results: The method showed high accuracy and precision, suitable for pharmacokinetic and bioequivalence studies .

Pharmaceutical Ingredient for Research and Experimental Use

Application: Loxoprofen sodium dihydrate is listed as a pharmaceutical ingredient for research purposes, particularly in the development of anti-rheumatoid arthritis medications .

Salt Cocrystallization with Sugar for Hydrate Formation

Study: Investigating the potential use of sugar as a coformer for cocrystallization with Loxoprofen sodium salts and its effect on hydrate formation .

Anti-Inflammatory Mechanism of Action

Usage: Loxoprofen is known for its analgesic, anti-inflammatory, and antipyretic activities, with research focusing on its mechanism of action as a cyclooxygenase enzyme inhibitor .

Safety and Hazards

Loxoprofen sodium dihydrate is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . Prolonged exposure can lead to serious damage to health, and there is a possible risk of impaired fertility and harm to an unborn child .

Future Directions

Research has been conducted on the solubility optimization of Loxoprofen as a nonsteroidal anti-inflammatory drug . Additionally, studies have investigated the potential use of sugar as a coformer for cocrystallization with Na salts and the effect of salt cocrystallization with sugars on hydrate formation .

properties

IUPAC Name

sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3.Na.2H2O/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;;;/h5-8,10,13H,2-4,9H2,1H3,(H,17,18);;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZQYVYVKYOAGO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601001203
Record name Sodium 2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoate--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601001203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

226721-96-6, 80382-23-6
Record name Loxoprofen sodium hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226721966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoate--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601001203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, α-methyl-4-[(2-oxocyclopentyl)methyl]-, sodium salt, hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOXOPROFEN SODIUM DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2DR42L11Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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